molecular formula C13H16N2O2 B12788866 2(1H)-Pyridinone, 5-ethyl-3-((3-furanylmethyl)amino)-6-methyl- CAS No. 143708-00-3

2(1H)-Pyridinone, 5-ethyl-3-((3-furanylmethyl)amino)-6-methyl-

Katalognummer: B12788866
CAS-Nummer: 143708-00-3
Molekulargewicht: 232.28 g/mol
InChI-Schlüssel: NDPNEMJSWSUSTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2(1H)-Pyridinone, 5-ethyl-3-((3-furanylmethyl)amino)-6-methyl- is a heterocyclic compound that features a pyridinone core with various substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 5-ethyl-3-((3-furanylmethyl)amino)-6-methyl- typically involves multi-step organic reactions. One common route includes the condensation of 5-ethyl-6-methyl-2(1H)-pyridinone with 3-furanylmethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and requires an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2(1H)-Pyridinone, 5-ethyl-3-((3-furanylmethyl)amino)-6-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the furan ring or the pyridinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with hydrogenated furan or pyridinone rings.

    Substitution: Formation of substituted derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

2(1H)-Pyridinone, 5-ethyl-3-((3-furanylmethyl)amino)-6-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-3-((3-furanylmethyl)amino)-6-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2(1H)-Pyridinone, 5-ethyl-3-amino-6-methyl-
  • 2(1H)-Pyridinone, 5-ethyl-3-((2-furanylmethyl)amino)-6-methyl-
  • 2(1H)-Pyridinone, 5-ethyl-3-((4-furanylmethyl)amino)-6-methyl-

Uniqueness

2(1H)-Pyridinone, 5-ethyl-3-((3-furanylmethyl)amino)-6-methyl- is unique due to the specific positioning of the furan ring and the combination of substituents. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

143708-00-3

Molekularformel

C13H16N2O2

Molekulargewicht

232.28 g/mol

IUPAC-Name

5-ethyl-3-(furan-3-ylmethylamino)-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C13H16N2O2/c1-3-11-6-12(13(16)15-9(11)2)14-7-10-4-5-17-8-10/h4-6,8,14H,3,7H2,1-2H3,(H,15,16)

InChI-Schlüssel

NDPNEMJSWSUSTC-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(NC(=O)C(=C1)NCC2=COC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.